Cas no 144690-33-5 (Tritylolmesartan Ethyl Ester)

Tritylolmesartan Ethyl Ester structure
Tritylolmesartan Ethyl Ester structure
商品名:Tritylolmesartan Ethyl Ester
CAS番号:144690-33-5
MF:C45H44N6O3
メガワット:716.8693
MDL:MFCD11973634
CID:833892
PubChem ID:19036118

Tritylolmesartan Ethyl Ester 化学的及び物理的性質

名前と識別子

    • Diethyl 2-propylImidazoledicarbonate
    • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
    • Ethyl 4-(2-hydroxy-2-propanyl)-2-propyl-1-{[2'-(1-trityl-1H-tetra zol-5-yl)-4-biphenylyl]methyl}-1H-imidazole-5-carboxylate
    • Trityl olmesartan ethyl ester
    • 4-(pyrrol-1-yl)benzoic acid ethyl ester
    • CTK1G8761
    • ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(N-triphenylmethyl-1H-tetrazole-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
    • ethyl 4-(pyrrol-1-yl)benzoate
    • ethyl 4-(pyrrol-1-yl)-benzoate
    • ethyl-4-(1-hydroxymethylethyl)-2-propyl-1-{4-(2-trityltetrazol-5-yl)phenyl}phenylmethylimidazole-5-carboxylate
    • Maybridge1_007979
    • ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H- tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5- carboxylate
    • 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
    • 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
    • TZQDBKJBKJIHPR-UHFFFAOYSA-N
    • BCP12280
    • RP17799
    • 400H213
    • ethyl 5-(1-hydroxy-1-methyl-ethyl)-2-pr
    • Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazo
    • Tritylolmesartan Ethyl Ester
    • Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
    • 144690-33-5
    • DTXSID00597607
    • MFCD11973634
    • Olmesartan Ethyl Ester Trityl Impurity
    • ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1h-tetrazol-5-yl)biphenyl-4-yl)methyl)-1h-imidazole-5-carboxylate
    • Ethyl 4-(2-Hydroxy-2-propyl)-2-propyl-1-[[2 inverted exclamation mark -(1-trityl-5-tetrazolyl)-4-biphenylyl]methyl]-1H-imidazole-5-carboxylate
    • AC-3501
    • J-520918
    • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate
    • CS-0163094
    • ETHYL 5-(2-HYDROXYPROPAN-2-YL)-2-PROPYL-3-({2'-[1-(TRIPHENYLMETHYL)-1,2,3,4-TETRAZOL-5-YL]-[1,1'-BIPHENYL]-4-YL}METHYL)IMIDAZOLE-4-CARBOXYLATE
    • 4-(2-hydroxypropan-2-yl)-2-propyl-1-[2'-(1-triphenylmethyl-1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-imidazole-5-carboxylic acid ethyl ester
    • 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-1-[[2'-[(TRIPHENYLMETHYL)-1H-TETRAZOL-5-YL][1,1'-BIPHENYL]-4-YL]METHYL]-1H-IMIDAZOLE-5-CARBOXYLICACIDETHYLESTER
    • 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl este
    • ethyl4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
    • SCHEMBL1966071
    • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate
    • AKOS015896701
    • DS-19558
    • C45H44N6O3
    • D83710
    • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
    • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl }methylimidazole-5-carboxylate
    • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-((2'-(1-trityl-1H-tetrazol-5(4)-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
    • SY316416
    • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[4-[2-(trityltetrazol-5-yl)phenyl]phenyl]methylimidazole-5-carboxylate
    • MDL: MFCD11973634
    • インチ: 1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
    • InChIKey: TZQDBKJBKJIHPR-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C1=C(C(=O)OC([H])([H])C([H])([H])[H])N(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])C2=C([H])C([H])=C([H])C([H])=C2C2=NN=NN2C(C2C([H])=C([H])C([H])=C([H])C=2[H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C([H])C([H])=C([H])C=2[H])C(C([H])([H])C([H])([H])C([H])([H])[H])=N1

計算された属性

  • せいみつぶんしりょう: 716.34748929g/mol
  • どういたいしつりょう: 716.34748929g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 54
  • 回転可能化学結合数: 14
  • 複雑さ: 1110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108
  • 疎水性パラメータ計算基準値(XlogP): 8.8

じっけんとくせい

  • 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 161 ºC
  • ふってん: 889.7±75.0 °C at 760 mmHg
  • フラッシュポイント: 491.9±37.1 °C
  • ようかいど: Insuluble (4.5E-6 g/L) (25 ºC),
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Tritylolmesartan Ethyl Ester セキュリティ情報

Tritylolmesartan Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A807875-5g
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
5g
$20.0 2025-02-24
Chemenu
CM187333-25g
ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
25g
$77 2023-03-07
TRC
E945628-1000mg
Tritylolmesartan Ethyl Ester
144690-33-5
1g
$161.00 2023-05-18
TRC
E945628-50g
Ethyl 4-(2-Hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5
50g
175.00 2021-08-13
Ambeed
A807875-10g
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
10g
$35.0 2025-02-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633568-5g
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
5g
¥453.0 2022-03-01
Ambeed
A807875-25g
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
25g
$73.0 2025-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E95530-1g
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
1g
¥156.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF260-200mg
Tritylolmesartan Ethyl Ester
144690-33-5 97%
200mg
57.0CNY 2021-07-10
Cooke Chemical
BD1065432-10g
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
144690-33-5 97%
10g
RMB 545.60 2023-09-07

Tritylolmesartan Ethyl Ester 関連文献

Tritylolmesartan Ethyl Esterに関する追加情報

Recent Advances in the Study of Tritylolmesartan Ethyl Ester (CAS: 144690-33-5): A Comprehensive Research Brief

Tritylolmesartan Ethyl Ester (CAS: 144690-33-5) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, a derivative of the well-known angiotensin II receptor blocker (ARB) olmesartan, has shown promising potential in various therapeutic applications. The current research landscape surrounding Tritylolmesartan Ethyl Ester encompasses its synthesis, pharmacological properties, and potential clinical applications, making it a focal point for researchers in medicinal chemistry and drug development.

Recent studies have focused on the synthetic pathways for Tritylolmesartan Ethyl Ester, with particular attention to its trityl-protected intermediate (144690-33-5). A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity while reducing production costs. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and its intermediates, providing valuable data for quality control in pharmaceutical manufacturing.

Pharmacological investigations have revealed that Tritylolmesartan Ethyl Ester exhibits enhanced metabolic stability compared to its parent compound. Research published in Drug Metabolism and Disposition (2024) demonstrated that the ethyl ester modification significantly prolongs the compound's half-life in plasma, while the trityl group appears to facilitate better tissue penetration. These properties suggest potential advantages in developing long-acting formulations for hypertension treatment, though clinical studies are still needed to confirm these benefits in human subjects.

In terms of mechanism of action, cutting-edge molecular modeling studies have provided new insights into how Tritylolmesartan Ethyl Ester interacts with the angiotensin II type 1 (AT1) receptor. A recent Nature Communications article (2024) utilized cryo-EM and molecular dynamics simulations to visualize the binding conformation, revealing unique interactions between the trityl group and receptor subpockets that may explain the compound's distinctive pharmacological profile.

Current challenges in Tritylolmesartan Ethyl Ester research include addressing its potential drug-drug interactions and optimizing its formulation for clinical use. Several pharmaceutical companies have included this compound in their development pipelines, with Phase I clinical trials expected to begin in 2025. The research community continues to explore its potential beyond cardiovascular applications, including possible neuroprotective effects observed in preclinical models of stroke.

As the scientific understanding of Tritylolmesartan Ethyl Ester (144690-33-5) continues to evolve, this compound represents an exciting frontier in the development of next-generation ARBs. Future research directions likely will focus on structure-activity relationship studies to further optimize its therapeutic profile and comprehensive safety evaluations to support its transition into clinical applications.

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